5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Historical Development and Evolution of Quinazolinone Derivatives in Medicinal Chemistry
The quinazolinone scaffold first entered pharmacological consciousness in 1869 with Griess' synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, though its therapeutic potential remained unrealized until the mid-20th century. The 1951 introduction of methaqualone—a 4-quinazolinone derivative—as a sedative-hypnotic marked the scaffold's clinical validation, spurring systematic exploration of its derivatives. By 2010, over 100 quinazolinone-containing drugs had reached markets, spanning antihypertensives (prazosin), antineoplastics (erlotinib), and antimicrobials.
Key historical milestones include:
| Year | Development | Impact |
|---|---|---|
| 1903 | Reliable synthesis via anthranilic acid derivatives | Enabled bulk production for structure-activity studies |
| 1957 | First comprehensive SAR reviews | Established substitution pattern guidelines |
| 1980s | EGFR tyrosine kinase inhibitors discovery | Validated quinazolinones in targeted cancer therapy |
| 2000s | Hybrid molecule proliferation | Combined quinazolinones with piperazines, sulfonamides |
The evolution from simple quinazolinones to complex hybrids like the subject compound reflects three paradigm shifts: 1) recognition of halogenation's role in enhancing membrane permeability, 2) utilization of sulfur-containing substituents for target covalent binding, and 3) strategic incorporation of piperazine to modulate pharmacokinetics.
Structural Significance of the Imidazo[1,2-c]quinazoline Scaffold
The imidazo[1,2-c]quinazoline system introduces three critical modifications to the parent quinazolinone:
- Ring Fusion : Annulation of imidazole at the 1,2-position creates a planar, conjugated system enhancing π-π stacking with aromatic residues in enzyme active sites.
- Tautomeric Stabilization : The 3-oxo group participates in lactam-lactim tautomerism, allowing pH-dependent charge distribution critical for binding pocket adaptation.
- Substitution Vector Control : Positions 2 and 5 become geometrically distinct, enabling orthogonal derivatization. The 5-sulfanyl group in the subject compound occupies a spatial niche ideal for interacting with hydrophobic enzyme subpockets.
Comparative molecular field analysis (CoMFA) of imidazo-fused versus non-fused derivatives shows a 3-5 fold increase in antimicrobial and anticancer potencies, attributed to improved target residence times from enhanced van der Waals contacts.
Privileged Nature of Piperazine-Quinazolinone Hybrid Molecules
Piperazine's integration into quinazolinone architectures addresses two historical limitations of the scaffold:
- Solubility Challenges : The piperazine nitrogen's basicity (pKa ~9.8) improves aqueous solubility at physiological pH, countering the quinazolinone's inherent hydrophobicity.
- Conformational Flexibility : Piperazine's chair-boat transitions enable adaptive binding to structurally diverse targets. In the subject compound, the 4-phenylpiperazine-1-ylpropionyl chain likely samples multiple conformations to optimize interactions with amine-recognizing domains.
Hybridization strategies yield molecules with dual pharmacophoric character: the quinazolinone core mediates primary target engagement (e.g., enzyme inhibition), while the piperazine moiety either enhances bioavailability or provides secondary modulation of allosteric sites. This dual functionality is exemplified in alfuzosin, where the piperazine tail fine-tunes α1-adrenergic receptor subtype selectivity.
Research Context and Scientific Relevance
The subject compound emerges from three converging research fronts:
- Antimicrobial Resistance : With gram-positive pathogens developing resistance to β-lactams, the 4-chlorobenzylsulfanyl group—shown to disrupt cell wall teichoic acid biosynthesis—represents a novel targeting strategy.
- Kinase Inhibitor Design : The imidazo[1,2-c]quinazolinone core structurally mimics ATP's adenine ring, positioning it for kinase binding. Piperazine substituents may coordinate activation loop residues in kinases like EGFR.
- CNS Drug Development : Piperazine derivatives exhibit blood-brain barrier permeability, suggesting potential neuropharmacological applications. The 3-oxo propyl linker may enable prodrug strategies for sustained CNS delivery.
Ongoing studies focus on optimizing the substitution pattern to balance target affinity and metabolic stability. The 5-sulfanyl group's sulfur atom introduces potential for disulfide-mediated target covalent modification—a strategy gaining traction in irreversible inhibitor design.
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Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN5O2S/c31-22-12-10-21(11-13-22)20-39-30-33-25-9-5-4-8-24(25)28-32-26(29(38)36(28)30)14-15-27(37)35-18-16-34(17-19-35)23-6-2-1-3-7-23/h1-13,26H,14-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYUENLAQNNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 509.04 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound may act as an inhibitor for key enzymes involved in disease processes, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It potentially modulates neurotransmitter receptors due to the presence of the piperazine moiety, which is often associated with neuropharmacological effects.
Anticancer Activity
Several studies have reported on the anticancer potential of related compounds within the imidazoquinazoline family. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
These findings suggest that similar derivatives could exhibit comparable or enhanced anticancer properties.
Antimicrobial Activity
Research indicates that compounds with sulfanyl groups often display antibacterial properties. The synthesized derivatives were evaluated against several bacterial strains, demonstrating varying degrees of effectiveness:
| Compound | Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Compound D | E. coli | 18 mm | |
| Compound E | S. aureus | 15 mm |
Case Studies
- Study on Anticancer Effects : A recent investigation into imidazoquinazoline derivatives highlighted their potential as effective anticancer agents, particularly against breast and lung cancer cell lines. The study reported significant inhibition rates and induced apoptosis in treated cells.
- Neuropharmacological Assessment : Another study focused on the piperazine component's role in modulating serotonin receptors, indicating potential applications in treating anxiety and depression-related disorders.
Scientific Research Applications
Introduction to 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
The compound This compound is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its scientific research applications, particularly focusing on its biological activities, mechanisms of action, and therapeutic potential.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, derivatives of triazoles have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL. The presence of the triazole moiety in the compound may contribute to its antimicrobial efficacy.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies show that related piperazine derivatives can inhibit human acetylcholinesterase and exhibit cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines . The specific substitutions on the piperazine ring influence the cytotoxicity and selectivity of these compounds.
Neuropharmacological Effects
The piperazine moiety within the compound may also confer neuropharmacological benefits. Compounds containing piperazine have been noted for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Study on Anticancer Activity
In a study published in PMC, Mannich bases derived from similar structures demonstrated varying degrees of cytotoxicity against cancer cell lines. Compounds with a 4-chlorobenzaldehyde residue were found to be particularly active, suggesting that modifications to the phenyl ring can significantly impact biological activity .
Evaluation of Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of triazole derivatives revealed that mercapto-substituted triazoles could effectively combat both Gram-positive and Gram-negative bacteria. This underscores the potential application of compounds like this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl groups in the target compound and ’s analog may improve solubility and bioavailability via thioether metabolism pathways .
- The imidazoquinazolinone core provides a rigid framework for receptor binding, similar to morphine’s fused-ring system but with distinct electronic properties due to nitrogen placement .
Pharmacokinetic and ADME Comparisons
Notes:
- The target compound’s phenylpiperazine moiety may reduce BBB penetration compared to ’s compound but could improve CNS receptor targeting .
- ADME predictions for the target compound align with ’s principle that structural similarity (e.g., sulfanyl groups) correlates with comparable solubility and metabolism .
Receptor Binding and Docking Insights
- ’s compound showed µ-opioid receptor (µOR) docking scores comparable to morphine (−9.2 kcal/mol vs. −8.9 kcal/mol) due to hydrophobic interactions and hydrogen bonding .
- The target compound’s phenylpiperazine group may introduce additional π-π stacking or van der Waals interactions with µOR or serotonin receptors, though specific docking data is unavailable.
- Sulfanyl groups in both the target and ’s compounds could modulate binding kinetics by interacting with cysteine residues in receptor pockets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone, followed by hydrogenation with 2,3-diazetidinone. Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., palladium for hydrogenation). Microwave-assisted synthesis, as demonstrated for analogous imidazo-quinazolinones, can reduce reaction times from hours to minutes .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the imidazo[1,2-c]quinazolinone core and substituents (e.g., 4-chlorophenyl and piperazine groups). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfanyl protons (δ 3.5–4.0 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify purity (>95%) and molecular weight (e.g., m/z ~580–600) .
- FT-IR : Confirm functional groups like C=O (1680–1720 cm) and S–C (650–700 cm) .
Q. What is the hypothesized mechanism of action based on structural analogs?
- Methodological Answer : The 4-phenylpiperazine moiety suggests potential interaction with CNS receptors (e.g., dopamine or serotonin receptors). Computational docking studies using AutoDock Vina or Schrödinger Suite can model binding affinity to target proteins. Comparative analysis with imidazo[1,2-a]pyridines and benzoxazoles highlights the importance of the sulfanyl group for membrane permeability .
Advanced Research Questions
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : React with HCl or citrate to improve crystallinity and dissolution rates .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) or polymeric nanoparticles (PLGA) for controlled release, as demonstrated for similar quinazolinones .
Q. How should contradictory data in biological activity assays (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature fluctuations.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use Bayesian modeling to account for batch effects .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphism or degradation .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and toxicity?
- Methodological Answer :
- QSAR Modeling : Use MOE or ChemAxon to correlate substituent electronegativity (e.g., Cl in 4-chlorophenyl) with activity.
- ADMET Prediction : Run ProTox-II or ADMETLab to assess hepatotoxicity risks (e.g., CYP450 inhibition) and prioritize derivatives with lower logP (<5) .
- MD Simulations : Perform GROMACS simulations to study binding stability with targets over 100 ns trajectories .
Q. How can AI-driven experimental design improve synthesis and screening workflows?
- Methodological Answer :
- Retrosynthesis Planning : Use IBM RXN for Chemistry or Synthia to propose novel routes, reducing trial-and-error steps .
- High-Throughput Screening (HTS) : Integrate robotic liquid handlers with AI platforms (e.g., COMSOL Multiphysics) to automate reaction parameter optimization (e.g., pH, catalyst) .
- Data Integration : Train neural networks on historical reaction data (yield, purity) to predict optimal conditions for scale-up .
Methodological Framework for Research Design
- Theoretical Linkage : Anchor studies to receptor theory or pharmacokinetic models (e.g., compartmental analysis) to guide hypothesis testing .
- Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
- Ethical and Safety Compliance : Follow OSHA guidelines for handling chlorinated intermediates and ensure waste disposal via certified vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
